(4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone
Description
The compound “(4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone” is a bicyclic indazole derivative featuring a 4-chlorophenyl group and a hydroxyl-trifluoromethyl substituent at the 3-position of the hexahydroindazolyl core.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O2/c16-10-7-5-9(6-8-10)13(22)21-14(23,15(17,18)19)11-3-1-2-4-12(11)20-21/h5-8,11,23H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISJWZAKSAAHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is to use a chlorophenyl derivative and a trifluoromethyl-substituted indazole as starting materials. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Crystallographic and Computational Analysis
- Structural Determination : Programs like SHELXL and ORTEP (–8) are widely used for refining crystal structures of similar compounds. The target’s hexahydroindazolyl core likely adopts a chair-like conformation, as seen in related bicyclic systems .
- Molecular Modeling : Analogues like the compound were evaluated using docking studies. The target’s hydroxyl group may form hydrogen bonds with BuChE’s Ser198 or His438 residues, akin to interactions observed in .
Biological Activity
The compound (4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone is a complex organic molecule with potential biological activities. Its structure suggests various interactions with biological systems, particularly in pharmacological contexts. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 346.73 g/mol. The presence of a trifluoromethyl group and a chlorophenyl moiety suggests significant electronic effects that can influence its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₄ClF₃N₂O₂ |
| Molecular Weight | 346.73 g/mol |
| Functional Groups | Hydroxyl, Trifluoromethyl |
| Complexity Rating | 525 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Studies have indicated that the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its ability to cross biological membranes and interact with target sites.
Enzyme Inhibition
Research has shown that similar compounds exhibit inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated moderate inhibition of AChE, which is crucial in the treatment of Alzheimer's disease.
- Cyclooxygenase (COX) : Inhibition of COX enzymes has implications for anti-inflammatory activity.
- Lipoxygenases (LOX) : Compounds have also been noted for their ability to inhibit LOX, contributing to their anti-inflammatory properties.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of related indazole derivatives against various cancer cell lines, including MCF-7 (breast cancer). Results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
- Inhibition of Cholinesterases :
- Anti-inflammatory Activity :
Comparative Activity Table
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | COX-2 Inhibition (%) |
|---|---|---|---|
| (4-chlorophenyl) derivative | 10.4 | 7.7 | 45 |
| Similar indazole derivative | 15.2 | 9.2 | 50 |
| Reference standard (Donepezil) | 0.02 | 0.01 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
